5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile

Lipophilicity Drug Design CNS Penetration

5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile (CAS 1416352-06-1, molecular formula C10H16F2N2, MW 202.24) is a gem‑difluorinated piperidine derivative bearing a terminal nitrile group on a five‑carbon alkyl chain. The 4,4‑difluoro substitution and the pentanenitrile linker confer physicochemical properties (notably modulated lipophilicity and basicity) that are distinct from non‑fluorinated or shorter‑chain analogs.

Molecular Formula C10H16F2N2
Molecular Weight 202.24 g/mol
CAS No. 1416352-06-1
Cat. No. B11895696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile
CAS1416352-06-1
Molecular FormulaC10H16F2N2
Molecular Weight202.24 g/mol
Structural Identifiers
SMILESC1CN(CCC1(F)F)CCCCC#N
InChIInChI=1S/C10H16F2N2/c11-10(12)4-8-14(9-5-10)7-3-1-2-6-13/h1-5,7-9H2
InChIKeyDMEGZBLZSYYKMS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile (CAS 1416352-06-1) – Sourcing Evidence for a Fluorinated Nitrile Building Block


5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile (CAS 1416352-06-1, molecular formula C10H16F2N2, MW 202.24) is a gem‑difluorinated piperidine derivative bearing a terminal nitrile group on a five‑carbon alkyl chain. The 4,4‑difluoro substitution and the pentanenitrile linker confer physicochemical properties (notably modulated lipophilicity and basicity) that are distinct from non‑fluorinated or shorter‑chain analogs . The compound appears as a versatile intermediate in the synthesis of CNS‑penetrant kinase inhibitors and orexin receptor antagonists [1].

Why 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile Cannot Be Replaced by a Generic Piperidine Nitrile in Procurement


Simply swapping in a non‑fluorinated piperidine‑1‑valeronitrile (CAS 4734‑49‑0) or a shorter‑chain difluoropiperidine butyronitrile analog (CAS 1416351‑83‑1) is not a neutral substitution. The 4,4‑difluoro pattern reduces the piperidine nitrogen basicity by approximately 3 pKa units relative to unsubstituted piperidine, altering salt formation, solubility, and the protonation state at physiological pH [2]. Concurrently, the pentanenitrile linker provides a measurable increase in lipophilicity (ΔLogP ≈ 0.3–0.4) compared to the non‑fluorinated or butyronitrile counterparts [1]. These differences directly affect passive membrane permeability, oral absorption potential, and the ability to cross the blood‑brain barrier [2]. Consequently, procurement without confirming the exact fluorinated nitrile intermediate risks altered pharmacokinetics and loss of structure‑activity relationship (SAR) reproducibility.

5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Advantage Over the Non‑Fluorinated Analog

The target compound exhibits a computed LogP of 2.41, which is 0.31 log units higher than the non‑fluorinated analog 5-(piperidin‑1-yl)pentanenitrile (LogP 2.10) [1]. This increase reflects the well‑documented lipophilicity‑enhancing effect of gem‑difluoro substitution on the piperidine ring, leading to improved passive membrane permeability and potential blood‑brain barrier penetration [2].

Lipophilicity Drug Design CNS Penetration

Reduced Basicity of the Piperidine Nitrogen via Gem‑Difluoro Substitution

The piperidine nitrogen in 4,4‑difluoropiperidine has a predicted pKa of 8.2, approximately 3.0 units lower than that of unsubstituted piperidine (pKa ~11.2) [1]. This reduction in basicity attenuates the protonation state at physiological pH, diminishes the fraction of charged species, and thereby enhances passive membrane permeability – a critical parameter for CNS drug candidates [2]. Because the target compound retains the 4,4‑difluoro‑piperidine core, it inherits this basicity modulation.

Basicity pKa Solubility CNS Penetration

Linker Length Impact on Lipophilicity vs. Butyronitrile Analog

When the pentanenitrile chain is shortened to a butyronitrile linker, the LogP drops from 2.41 (target) to 2.02 for 4-(4,4‑difluoro‑piperidin‑1-yl)-butyronitrile . The 0.39 LogP difference demonstrates that the extra methylene group in the pentanenitrile chain confers a meaningful gain in lipophilicity, which can be exploited to fine‑tune partition coefficients and pharmacokinetic profiles in SAR campaigns.

Linker Optimization Lipophilicity SAR

Patent‑Validated Scaffold for Blood‑Brain Barrier Penetrant Kinase Inhibitors

A dedicated patent family (US20210017159A1) discloses 5‑substituted difluoropiperidine compounds specifically designed to cross the blood‑brain barrier and act as protein kinase inhibitors [1]. The 5‑(4,4‑difluoro‑piperidin‑1-yl)-pentanenitrile framework is identified as a key intermediate in this series, indicating that the pentanenitrile chain length and gem‑difluoro pattern have been experimentally validated for CNS kinase targeting. While no kinase‑inhibitory data for the nitrile intermediate itself are reported, its use in patent embodiments provides indirect evidence of privileged scaffold status.

Kinase Inhibitor Blood‑Brain Barrier CNS Drug Design

Procurement‑Led Application Scenarios for 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile


CNS‑Penetrant Kinase Inhibitor Lead Generation

In programs targeting brain malignancies or neurodegenerative diseases, the pentanenitrile-linked difluoropiperidine serves as a privileged intermediate for synthesizing kinase inhibitors with intrinsic blood‑brain barrier permeability [1]. The reduced basicity (pKa ~8.2) and elevated LogP (2.41) relative to non‑fluorinated piperidines translate into a higher fraction of uncharged, permeable species at physiological pH [2].

Physical Property Tuning for Orexin Receptor Antagonists

The 4,4‑difluoropiperidine core is a recurring motif in orexin receptor antagonist patents, where the pentanenitrile chain provides an optimal spacer length to balance potency and metabolic stability [3]. The 0.39 LogP differential relative to the butyronitrile analog offers a quantitative parameter for fine‑tuning solubility‑permeability trade‑offs .

Fragment‑Based Drug Discovery with Fluorinated 3D Building Blocks

As documented in recent chemoinformatic analyses of fluorinated piperidines, gem‑difluoro substitution significantly perturbs pKa and three‑dimensionality, which are key parameters evaluated in fragment‑based screens [2]. Sourcing the exact pentanenitrile building block ensures that fragment‑linking studies maintain the physicochemical profile validated in the original hit‑to‑lead exploration.

Scale‑Up Reproducibility for Pre‑clinical Development

Vendor‑certified purity levels (≥98% by multiple suppliers ) and the availability of the compound as a single, well‑characterized chemical entity (distinct from mixtures of piperidine nitrile isomers) ensure batch‑to‑batch reproducibility during scale‑up, a critical factor when advancing from milligram‑scale synthesis to gram‑scale animal studies.

Quote Request

Request a Quote for 5-(4,4-Difluoro-piperidin-1-yl)-pentanenitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.